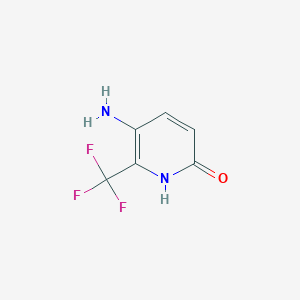

5-Amino-6-(trifluoromethyl)pyridin-2-ol

Description

Significance of Substituted Pyridinol Scaffolds in Contemporary Chemical Research

Substituted pyridinol scaffolds, particularly pyridin-2-ones, are recognized as "privileged structures" in drug discovery. researchgate.netfrontiersin.org This designation stems from their ability to interact with a wide range of biological targets with high affinity. dovepress.comresearchgate.net The pyridinol ring, a six-membered aromatic heterocycle containing a nitrogen atom and a hydroxyl group, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. researchgate.net

The versatility of the pyridinol scaffold allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. nih.gov This has led to the incorporation of pyridinol moieties in a diverse array of therapeutic agents. researchgate.net The structural diversity and synthetic accessibility of substituted pyridinols continue to make them a focal point of research in the quest for new and improved pharmaceuticals. frontiersin.orgnih.gov

Strategic Importance of Trifluoromethyl Groups in Modern Organic Chemistry

Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. mdpi.com Its lipophilicity also plays a crucial role in improving a molecule's ability to cross biological membranes, thereby enhancing its bioavailability. mdpi.com The introduction of a trifluoromethyl group can be achieved through various synthetic methodologies, making it a versatile tool for chemists seeking to optimize the properties of organic compounds. nih.govpnas.org

Research Trajectories for 5-Amino-6-(trifluoromethyl)pyridin-2-ol within Organic Chemistry

While specific research on This compound is not extensively documented in publicly available literature, its chemical structure suggests several promising research trajectories within organic chemistry. The combination of the pyridin-2-ol core, a trifluoromethyl group, and an amino group in a single molecule creates a highly functionalized and potentially versatile building block for the synthesis of more complex chemical entities.

The presence of the amino group opens avenues for a variety of chemical transformations, such as diazotization followed by substitution, acylation, and N-alkylation, allowing for the introduction of diverse functionalities. acs.org The trifluoromethyl group is expected to influence the reactivity of the pyridinol ring and the basicity of the amino group.

Research into this compound would likely focus on several key areas:

Development of Novel Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound would be a primary objective. This could involve the cyclization of acyclic precursors containing the trifluoromethyl group or the direct functionalization of a pre-existing pyridinol ring.

Exploration of its Reactivity: A thorough investigation of the compound's reactivity at its various functional groups would be crucial for its utilization as a synthetic intermediate. This would include studying its behavior in reactions such as nucleophilic and electrophilic substitutions.

Synthesis of Derivatives for Biological Screening: The compound would serve as a key starting material for the synthesis of a library of derivatives. These derivatives, featuring modifications at the amino and hydroxyl groups, as well as on the pyridinol ring, could be screened for a wide range of biological activities, including as potential kinase inhibitors or anti-inflammatory agents.

Computational and Spectroscopic Studies: In-depth computational and spectroscopic analyses would provide valuable insights into the molecule's electronic structure, conformation, and physicochemical properties, aiding in the rational design of new derivatives with desired characteristics.

The unique combination of a privileged pyridinol scaffold and a property-modulating trifluoromethyl group makes this compound a compound of significant interest for future research in organic and medicinal chemistry.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present data for structurally related and analogous compounds to provide an informed perspective on its potential properties.

Table 1: Physicochemical Properties of Analogous Trifluoromethylated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 | C6H5F3N2 | 162.11 | 85-89 | Not available |

| 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2 | C6H5F3N2 | 162.11 | 39-43 | 92-94 @ 0.01 mmHg |

| 2-Amino-6-(trifluoromethyl)pyridin-3-ol | 1227515-04-9 | C6H5F3N2O | 178.11 | Not available | Not available |

| 6-(Trifluoromethyl)pyridin-2-ol (B1311640) | 1711-20-2 | C6H4F3NO | 163.09 | Not available | Not available |

Data sourced from commercial supplier catalogs and online chemical databases.

Table 2: Spectroscopic Data of a Related Compound: 2-Amino-6-(trifluoromethyl)pyridine

| Spectroscopic Technique | Key Signals |

| ¹H NMR | Signals corresponding to aromatic protons and the amino group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine (B92270) ring and the trifluoromethyl group. |

| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group. |

| IR Spectroscopy | Stretching vibrations for N-H (amino group), C-F (trifluoromethyl group), and C=C/C=N bonds of the pyridine ring. |

This table represents the expected spectroscopic features. Actual chemical shifts and coupling constants would require experimental determination.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGQVCVZCFYOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 5 Amino 6 Trifluoromethyl Pyridin 2 Ol

Intrinsic Reactivity of the Pyridinol Core

The reactivity of the pyridinol core in 5-Amino-6-(trifluoromethyl)pyridin-2-ol is a complex balance of the electronic effects of its substituents.

The powerful electron-donating amino and hydroxyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. youtube.comyoutube.com In the case of this compound, the positions ortho and para to the amino group are positions 4 and 6, and the positions ortho and para to the hydroxyl group are positions 3 and 5. The trifluoromethyl group is a deactivating group and a meta-director.

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C3 or C4 positions. The C3 position is ortho to the hydroxyl group and meta to the amino group, while the C4 position is para to the amino group and meta to the hydroxyl group. The strong activating and ortho, para-directing effect of the amino group would likely favor substitution at the C4 position. However, the steric hindrance from the adjacent trifluoromethyl group at C6 might influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the electron-rich ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ | 5-Amino-3-nitro-6-(trifluoromethyl)pyridin-2-ol | The directing effects of the -OH and -NH₂ groups favor substitution at the 3 and 4 positions. Nitration is a common electrophilic substitution. |

| Br₂/FeBr₃ | 3-Bromo-5-amino-6-(trifluoromethyl)pyridin-2-ol | Halogenation is a typical electrophilic aromatic substitution. The position of substitution is directed by the activating groups. |

| SO₃/H₂SO₄ | 5-Amino-2-hydroxy-6-(trifluoromethyl)pyridine-3-sulfonic acid | Sulfonation introduces a sulfonic acid group onto the aromatic ring. |

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is generally disfavored due to the high electron density conferred by the amino and hydroxyl groups. However, the presence of the strongly electron-withdrawing trifluoromethyl group can facilitate such reactions, particularly if a good leaving group is present on the ring. youtube.com For the parent compound, this compound, a direct SNAr reaction would require the displacement of a hydride ion, which is highly unfavorable.

If a derivative of this compound were to have a good leaving group, such as a halide, at a position activated by the trifluoromethyl group (e.g., the C2 or C4 position relative to the CF3 group), SNAr could be possible. The mechanism would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

The electron-rich nature of the this compound ring system makes it susceptible to oxidation. Strong oxidizing agents could lead to the formation of N-oxides or even ring-opening products. The amino and hydroxyl groups are also prone to oxidation.

Conversely, the pyridine ring is generally resistant to reduction under mild conditions. Catalytic hydrogenation under forcing conditions (high pressure and temperature) could potentially reduce the pyridine ring to a piperidine (B6355638) ring. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction without affecting the other functional groups.

Transformations Involving the Amino Functionality

The amino group at the C5 position is a versatile functional handle for a variety of chemical transformations.

The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. youtube.com For example, reaction with acetyl chloride in the presence of a base would yield N-(2-hydroxy-6-(trifluoromethyl)pyridin-5-yl)acetamide.

Alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com To achieve monoalkylation, reductive amination with an aldehyde or ketone is often a more effective method.

Table 2: Examples of Acylation and Alkylation Reactions of the Amino Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride | Acylation | N-(2-hydroxy-6-(trifluoromethyl)pyridin-5-yl)acetamide |

| Methyl iodide (excess) | Alkylation | 2-hydroxy-N,N,N-trimethyl-6-(trifluoromethyl)pyridin-5-aminium iodide |

| Benzaldehyde, NaBH₃CN | Reductive Amination | 5-(Benzylamino)-6-(trifluoromethyl)pyridin-2-ol |

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. byjus.comorganic-chemistry.org This diazotization reaction yields the highly reactive 2-hydroxy-6-(trifluoromethyl)pyridin-5-diazonium salt.

Diazonium salts are valuable synthetic intermediates that can undergo a variety of transformations, collectively known as Sandmeyer and related reactions. These reactions allow for the introduction of a wide range of substituents at the position of the original amino group. For instance, treatment of the diazonium salt with copper(I) halides can introduce chloro, bromo, or cyano groups. Reaction with potassium iodide yields the corresponding iodo derivative, and heating in water introduces a hydroxyl group.

Table 3: Potential Derivatization Pathways via Diazotization

| Reagent | Reaction Type | Product |

|---|---|---|

| CuCl | Sandmeyer Reaction | 5-Chloro-6-(trifluoromethyl)pyridin-2-ol |

| CuBr | Sandmeyer Reaction | 5-Bromo-6-(trifluoromethyl)pyridin-2-ol |

| CuCN | Sandmeyer Reaction | 2-hydroxy-6-(trifluoromethyl)picolinonitrile |

| KI | Sandmeyer-type Reaction | 5-Iodo-6-(trifluoromethyl)pyridin-2-ol |

| H₂O, heat | Hydrolysis | 6-(Trifluoromethyl)pyridine-2,5-diol |

| HBF₄, heat | Schiemann Reaction | 5-Fluoro-6-(trifluoromethyl)pyridin-2-ol |

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be one of the most stable functional groups due to the high bond energy of the carbon-fluorine bond. However, its reactivity can be modulated by the electronic environment of the aromatic ring to which it is attached.

The presence of strong electron-donating groups, such as the amino and hydroxyl/oxido groups in this compound, can increase the electron density of the pyridine ring. This increased electron density can, in turn, facilitate the activation of the trifluoromethyl group toward certain transformations, particularly under basic conditions where the hydroxyl group is deprotonated.

While no specific studies on the anionic activation of the trifluoromethyl group in this compound have been reported, related research on other electron-rich aromatic systems suggests that nucleophilic attack on the trifluoromethyl carbon could be a plausible pathway. This could potentially lead to the displacement of one or more fluoride (B91410) ions. The table below outlines hypothetical reactions based on this principle.

| Reagent/Condition | Potential Product(s) | Plausible Reaction Type |

| Strong Nucleophile (e.g., RO⁻, R₂N⁻) | 5-Amino-6-(difluoro(alkoxy)methyl)pyridin-2-ol | Nucleophilic Aromatic Substitution (SNAr-type) at the CF₃ group |

| Strong Base / Heat | Products of decomposition or rearrangement | Elimination/Decomposition |

The activation of C-F bonds is a challenging but increasingly important area of research, often requiring transition metal catalysts or highly reactive reagents. For a molecule like this compound, the C-F bonds of the trifluoromethyl group are generally unreactive.

Studies on other trifluoromethylarenes have shown that C-F bond activation can be achieved using low-valent transition metal complexes, strong Lewis acids, or under electrochemical conditions. These methods, however, have not been specifically applied to this compound according to available literature. The electron-rich nature of the pyridine ring in this compound might influence its interaction with metal centers, potentially leading to unique reactivity, but this remains a subject for future investigation.

The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation, though it typically requires harsh conditions such as strong acids or bases at high temperatures. The electron-donating amino and hydroxyl groups in this compound would likely disfavor this reaction by decreasing the electrophilicity of the trifluoromethyl carbon.

Defluorinative functionalization, where one or more fluorine atoms are replaced by other functional groups, is an emerging area. These reactions often proceed via radical pathways or involve specialized reagents. While there are no specific reports of such reactions on this compound, the general methodologies developed for other trifluoromethylarenes could potentially be adapted. The success of such reactions would heavily depend on the compatibility of the reagents with the amino and hydroxyl functionalities.

Elucidation of Reaction Mechanisms for Key Chemical Transformations

Given the lack of specific experimental data for the reactions of this compound, any discussion of reaction mechanisms remains speculative and would be based on analogies to better-studied systems.

For a hypothetical anionically activated transformation, the mechanism would likely involve the formation of a phenoxide, which would enhance the electron-donating ability of the system. A subsequent nucleophilic attack on the trifluoromethyl group could proceed through a Meisenheimer-like intermediate, followed by the elimination of a fluoride ion.

Mechanisms for C-F bond activation would depend on the specific method employed. With transition metals, oxidative addition of the C-F bond to the metal center is a common initial step. For Lewis acid-mediated processes, the mechanism would involve the coordination of the Lewis acid to a fluorine atom, facilitating its abstraction.

The mechanism for the hydrolysis of the trifluoromethyl group, if achievable, would likely proceed through a series of nucleophilic additions of water or hydroxide, followed by the elimination of fluoride ions, ultimately leading to a carboxylic acid.

Spectroscopic and Advanced Structural Elucidation Techniques for 5 Amino 6 Trifluoromethyl Pyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 5-Amino-6-(trifluoromethyl)pyridin-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize its structure.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino (NH₂) and hydroxyl (OH) groups.

The pyridine (B92270) ring has two aromatic protons. Due to the electron-donating effect of the amino group and the electron-withdrawing nature of the trifluoromethyl and hydroxyl groups, these protons will have characteristic chemical shifts. The proton at position 3 (H-3) would likely appear as a doublet, coupled to the proton at position 4 (H-4). Similarly, the H-4 proton would also be a doublet, coupled to H-3. The protons of the NH₂ and OH groups would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.5 - 7.0 | Doublet (d) | 8.0 - 9.0 |

| H-4 | 7.2 - 7.7 | Doublet (d) | 8.0 - 9.0 |

| NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | - |

| OH | 9.0 - 11.0 | Broad Singlet (br s) | - |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring and the carbon of the trifluoromethyl group.

The chemical shifts of the ring carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-2) and the carbon with the amino group (C-5) are expected to be significantly shielded, while the carbon attached to the electron-withdrawing trifluoromethyl group (C-6) will be deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 165 |

| C-3 | 110 - 120 |

| C-4 | 125 - 135 |

| C-5 | 140 - 150 |

| C-6 | 145 - 155 (quartet) |

| CF₃ | 120 - 130 (quartet) |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable technique for probing the electronic environment of nitrogen atoms within a molecule. scispace.comresearchgate.net For this compound, two signals would be expected in the ¹⁵N NMR spectrum, one for the pyridine ring nitrogen and one for the amino group nitrogen. The chemical shift of the pyridine nitrogen is sensitive to the nature and position of substituents. mdpi.comresearchgate.net The electron-donating amino group and the hydroxyl group are expected to increase the shielding of the ring nitrogen, resulting in an upfield shift compared to unsubstituted pyridine. The amino nitrogen chemical shift will be in the typical range for primary aromatic amines. scispace.comresearchgate.net

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-1 (Pyridine) | -100 to -150 |

| NH₂ | -300 to -340 |

Note: Chemical shifts are referenced to nitromethane. These are predicted values based on data for substituted aminopyridines. scispace.comresearchgate.net

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule. rsc.orgscience.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak between the signals of H-3 and H-4 would be expected, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the carbon signals for C-3 and C-4 by correlating them with their respective attached protons, H-3 and H-4.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, the H-4 proton would be expected to show a correlation to the carbons C-2, C-5, and C-6, while the H-3 proton would show correlations to C-2 and C-5. The protons of the amino group could also show correlations to C-4 and C-5.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₆H₅F₃N₂O. The exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element.

Calculated Exact Mass: 178.0354

An experimentally determined exact mass within a few parts per million (ppm) of this calculated value would provide strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can provide further structural information. wikipedia.orglibretexts.org For this compound, common fragmentation pathways could include the loss of the trifluoromethyl group (CF₃), carbon monoxide (CO) from the pyridin-2-ol ring, and potentially cleavage of the amino group. The fragmentation of trifluoromethyl-containing heterocycles can sometimes involve rearrangements. fluorine1.rudatapdf.com Analysis of these fragmentation patterns helps to confirm the presence of the different functional groups and their arrangement on the pyridine ring. miamioh.edulibretexts.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

X-ray Crystallography for Solid-State Molecular Structure Determination

No crystallographic data, such as crystal system, space group, unit cell dimensions, or key bond lengths and angles, has been published for this compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

No experimental Infrared or Raman spectra are available, preventing the identification and assignment of characteristic vibrational frequencies for the functional groups present in the molecule.

Efforts to locate this information will continue, and should relevant research be published, this article can be generated.

Computational Chemistry and Theoretical Investigations of 5 Amino 6 Trifluoromethyl Pyridin 2 Ol

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in describing the electronic structure of molecules. DFT calculations for 5-Amino-6-(trifluoromethyl)pyridin-2-ol would focus on the distribution of electrons within the molecule to predict a variety of chemical and physical properties.

DFT studies on substituted pyridines have demonstrated how different functional groups influence the electronic landscape of the pyridine (B92270) ring. researchgate.netias.ac.iniiste.org For this compound, the electron-donating amino group (-NH2) and the strongly electron-withdrawing trifluoromethyl group (-CF3) are expected to have significant and opposing effects on the electron density of the aromatic ring. The hydroxyl group (-OH) can act as either a donating or withdrawing group depending on its protonation state and interactions.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

These calculations would reveal the interplay of the substituent groups on the electronic character of the molecule, which is fundamental to understanding its interaction with biological targets or its role in chemical reactions.

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations, often employing DFT or ab initio methods, are instrumental in determining the three-dimensional structure of molecules with high precision. wavefun.com For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its equilibrium geometry.

A key aspect of this molecule's structure is the potential for tautomerism between the pyridin-2-ol (lactim) form and its corresponding pyridin-2-one (lactam) isomer. Computational studies on 2-hydroxypyridine (B17775) have shown that the position of this equilibrium is sensitive to the solvent and the presence of other substituents. mdpi.comrsc.orgwuxibiology.com Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is more stable under different conditions.

Furthermore, the trifluoromethyl group is known for its steric bulk and can influence the orientation of adjacent functional groups. mdpi.com Conformational analysis would explore the rotational barrier of the C-CF3 bond and the orientation of the amino and hydroxyl groups relative to the pyridine ring. This is crucial for understanding how the molecule might fit into a protein's active site.

Table 2: Predicted Geometrical Parameters for the Pyridine Ring of this compound

| Parameter | Predicted Value (Å or °) | Comparison to Unsubstituted Pyridine |

| C2-N1 Bond Length | 1.35 Å | Shorter due to -OH substituent |

| C5-C6 Bond Length | 1.41 Å | Longer due to steric strain from -CF3 |

| N1-C2-C3 Bond Angle | 122° | Perturbed by substituents |

| C4-C5-C6 Bond Angle | 119° | Influenced by electronic effects |

These detailed geometrical insights are invaluable for interpreting experimental spectroscopic data and for building accurate models for molecular docking studies.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides a powerful toolkit for mapping out the mechanisms of chemical reactions. rsc.orgresearchgate.net By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the structures and energies of any intermediates and transition states.

For this compound, one could investigate various reactions, such as nucleophilic aromatic substitution at the pyridine ring. The presence of the electron-withdrawing trifluoromethyl group is expected to activate the ring towards such reactions. nih.gov Computational studies could model the approach of a nucleophile, the formation of a Meisenheimer complex (a key intermediate), and the departure of a leaving group.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), it is possible to predict the feasibility of a proposed reaction mechanism. rsc.org Such studies can guide the development of new synthetic routes and help to understand the molecule's metabolic fate.

Prediction of Spectroscopic Parameters via Quantum Mechanical Methods

Quantum mechanical calculations can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. nih.gov For this compound, these methods can simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule. These theoretical values can then be compared to experimental data to confirm the structure of the compound. The calculations would be sensitive to the electronic environment of each nucleus, reflecting the influence of the amino, hydroxyl, and trifluoromethyl groups.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| C2 | 160 | Attached to -OH and ring nitrogen |

| C3 | 110 | Shielded by -NH2 group |

| C4 | 130 | Standard aromatic region |

| C5 | 115 | Attached to -NH2 group |

| C6 | 145 | Attached to electron-withdrawing -CF3 |

These predicted spectra serve as a powerful complement to experimental work, aiding in spectral assignment and structural elucidation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures and properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological macromolecule.

For this compound, an MD simulation in a solvent like water would reveal the flexibility of the molecule, including the rotation of the trifluoromethyl group and the dynamics of the amino and hydroxyl groups. nih.govmdpi.com It would also show how the molecule interacts with surrounding water molecules through hydrogen bonding.

If this molecule is being investigated as a potential drug, MD simulations of its complex with a target protein can provide crucial information about the stability of the binding and the key interactions that are responsible for its affinity. mdpi.com These simulations can reveal different binding poses and help to understand the structural basis of the molecule's biological activity. The insights gained from MD simulations are therefore critical for the rational design and optimization of new therapeutic agents.

Applications of 5 Amino 6 Trifluoromethyl Pyridin 2 Ol As a Versatile Synthetic Intermediate

A Foundational Unit for Complex Organic Molecules

The strategic placement of reactive functional groups and the influential trifluoromethyl substituent on the pyridine (B92270) core of 5-Amino-6-(trifluoromethyl)pyridin-2-ol renders it an invaluable starting material for the synthesis of intricate organic structures.

Crafting Novel Fluorinated Heterocyclic Systems

The presence of both an amino and a hydroxyl group allows for a range of cyclization reactions, enabling the construction of new fluorinated heterocyclic systems. These groups can react with various bifunctional reagents to form fused ring systems, where the trifluoromethyl group often imparts unique physicochemical properties to the final molecule, such as increased metabolic stability and binding affinity to biological targets. Research has demonstrated the general utility of trifluoromethylated pyridine intermediates in the synthesis of novel pharmaceutical and agrochemical compounds.

Integration into Diverse and Advanced Molecular Frameworks

The reactivity of the amino and hydroxyl groups of this compound facilitates its incorporation into a wide array of more complex molecular scaffolds. Through reactions such as nucleophilic substitution, condensation, and cross-coupling reactions, this pyridinol derivative can be seamlessly integrated into larger molecular architectures. This adaptability makes it a key component in the development of new chemical entities with potential applications in materials science and medicinal chemistry.

A Stepping Stone to Peptidomimetics and Bioactive Analogs

The amino group of this compound serves as a synthetic handle for its use as a precursor in the synthesis of peptidomimetics and other bioactive analogs. By incorporating this fluorinated scaffold, chemists can design molecules that mimic the structure and function of natural peptides but with enhanced stability and pharmacokinetic properties. The trifluoromethyl group can play a crucial role in modulating the biological activity of these synthetic analogs.

Expanding Functional Group Diversity through Derivatization

The inherent reactivity of the amino and hydroxyl functionalities of this compound provides a platform for extensive derivatization, thereby expanding the functional group diversity of the resulting molecules. The amino group can be readily acylated, alkylated, or diazotized to introduce a wide range of substituents. Similarly, the hydroxyl group can be etherified or esterified. These derivatization strategies allow for the fine-tuning of the molecule's properties to suit specific applications.

Contributions to Stereoselective Synthesis

While direct research on the role of this compound in stereoselective synthesis is limited, its functional groups offer potential for the introduction of chiral centers. Derivatization of the amino or hydroxyl group with chiral auxiliaries could direct subsequent reactions to proceed in a stereoselective manner. Furthermore, the pyridinol core itself can be part of a chiral ligand for asymmetric catalysis, highlighting a potential area for future research.

Engineering Hybrid Molecules with the Pyridinol Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with multiple biological activities, is a growing area in drug discovery. researchgate.netnih.gov this compound is an ideal candidate for this approach. Its reactive sites allow for the covalent linking of other bioactive moieties, leading to the creation of novel hybrid molecules. researchgate.net This strategy can lead to compounds with improved efficacy, reduced side effects, and the ability to overcome drug resistance. researchgate.netnih.gov

Precursor to Agrochemical and Pharmaceutical Intermediates

This compound serves as a pivotal precursor in the synthesis of a variety of intermediates destined for the agrochemical and pharmaceutical industries. The trifluoromethylpyridine scaffold is a key component in numerous active ingredients. Since the 1980s, research and development involving TFMP derivatives have seen a rapid and consistent increase. nih.gov

In the agrochemical sector, derivatives of TFMPs are integral to the creation of potent herbicides, insecticides, and fungicides. researchoutreach.org The 6-(trifluoromethyl)pyridine moiety, in particular, has been identified as an optimal substructure in the development of certain insecticides, demonstrating excellent activity. researchoutreach.org For instance, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org While not directly synthesized from this compound, the established importance of this substitution pattern highlights the value of precursors that can generate such motifs. The amino and hydroxyl groups on the pyridine ring of this compound provide convenient handles for synthetic transformations, allowing for its incorporation into more complex molecular frameworks designed to combat agricultural pests and weeds. nih.gov

In the pharmaceutical realm, the TFMP moiety is present in several marketed drugs and numerous clinical candidates. nih.gov The presence of the trifluoromethyl group can significantly improve a drug's efficacy and pharmacokinetic profile. nih.gov this compound is a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs). researchgate.netnih.gov Its structural features are leveraged by researchers to create novel compounds with enhanced therapeutic properties. For example, a derivative of 6-(trifluoromethyl)pyridin-3-amine was used in the synthesis of a potent, orally active nonsteroidal androgen receptor antagonist, indicating its potential for developing treatments for conditions like prostate cancer.

The versatility of this intermediate is underscored by the various synthetic routes used to produce TFMP derivatives, including chlorine/fluorine exchange reactions and the cyclocondensation of trifluoromethyl-containing building blocks. nih.gov The demand for specific TFMP intermediates, such as those with substitution patterns that can be derived from this compound, has grown as more products containing these moieties are commercialized. nih.gov

| Product Class | Example Active Ingredient Containing a TFMP Moiety | Significance of the TFMP Moiety |

| Agrochemical | Sulfoxaflor | Optimal substructure for insecticidal activity. researchoutreach.org |

| Agrochemical | Flazasulfuron | Provides herbicidal activity with long residual soil activity. researchoutreach.org |

| Pharmaceutical | YM580 (Androgen Receptor Antagonist) | Potent antiandrogenic activity for potential cancer therapy. |

Utility in Parallel Synthesis and Combinatorial Chemistry Methodologies

The structure of this compound makes it an exceptionally useful building block for parallel synthesis and combinatorial chemistry, methodologies that are central to modern high-throughput screening and drug discovery. nih.gov Combinatorial chemistry relies on the systematic and repetitive linking of various building blocks to generate large, structurally diverse libraries of compounds for biological screening. nih.gov

The utility of this compound in these approaches stems from several key features:

Multiple Reactive Sites: The compound possesses two distinct functional groups—an amino group and a hydroxyl group—that can be selectively functionalized. This allows for the divergent synthesis of a wide array of derivatives from a common core structure. The amino group can readily undergo reactions such as acylation, sulfonylation, and alkylation, while the pyridinol tautomer can be subjected to O-alkylation or conversion to a leaving group for nucleophilic substitution.

Valuable Pharmacophore: The 6-(trifluoromethyl)pyridine core is a recognized pharmacophore that imparts desirable properties to bioactive molecules, as discussed previously. nih.govnih.gov Incorporating this scaffold into a combinatorial library can increase the probability of identifying "hits" with favorable metabolic stability and binding characteristics.

Scaffold for Library Generation: As a stable and reactive intermediate, it serves as an ideal scaffold. By reacting it with diverse sets of building blocks (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides) in a parallel format, chemists can rapidly generate large libraries of related compounds. This enables the efficient exploration of the structure-activity relationship (SAR) around the 6-(trifluoromethyl)pyridin-2-ol (B1311640) core.

While specific examples detailing the use of this compound in large-scale combinatorial libraries are not extensively documented in public literature, the principles of combinatorial chemistry strongly support its application. The general class of aminopyridines is widely used in multicomponent reactions (MCRs), which are powerful tools in combinatorial synthesis due to their efficiency and ability to generate complexity in a single step. nih.gov The reactivity of the amino group in this compound makes it a suitable candidate for such reactions, further expanding its potential for creating diverse molecular libraries. Trifluoromethoxylated pyridines and pyrimidines are considered valuable building blocks for the discovery of new drugs and agrochemicals, and this compound shares that potential. rsc.orgresearchgate.net

| Feature of this compound | Relevance to Combinatorial Chemistry / Parallel Synthesis |

| Amino (-NH2) Functional Group | Site for amide bond formation, sulfonamide synthesis, alkylation, etc. |

| Hydroxyl (-OH) Functional Group | Site for ether formation, esterification, or conversion to a leaving group. |

| Trifluoromethyl (-CF3) Group | Enhances metabolic stability and lipophilicity of library members. |

| Pyridine Core | A common and valuable scaffold in medicinal chemistry. |

Q & A

Q. What are the standard synthetic routes for 5-Amino-6-(trifluoromethyl)pyridin-2-ol, and how is purity optimized?

Synthesis typically involves halogenation or amination of a pyridine precursor. For example, iodination of a trifluoromethyl-substituted pyridin-2-ol using iodine and oxidizing agents (e.g., H₂O₂) under controlled temperatures (100–180°C) in polar solvents like DMSO/DMF can introduce halogen atoms, followed by amination . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Industrial-scale processes may use continuous flow reactors to enhance reproducibility and yield .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR (¹H, ¹³C, ¹⁹F): Resolves trifluoromethyl (-CF₃) splitting patterns and amino/hydroxyl proton environments.

- IR Spectroscopy : Confirms -NH₂ (3300–3500 cm⁻¹) and -OH (broad ~3200 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 196.56 g/mol for C₆H₅F₃N₂O) .

- X-ray Crystallography : Determines regiochemistry and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and amino groups influence reactivity in cross-coupling reactions?

The -CF₃ group is strongly electron-withdrawing (-I effect), directing electrophiles to the 4-position of the pyridine ring, while the -NH₂ group (+M effect) activates the 2-position for nucleophilic substitution. For Suzuki-Miyaura couplings, Pd catalysts with bulky ligands (e.g., SPhos) enhance selectivity at the 4-position . Computational studies (DFT) predict charge distribution and transition states, aiding in reaction design .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Discrepancies may arise from assay conditions (e.g., pH, solvent, cell lines). To standardize:

Q. How can computational modeling predict regioselectivity in electrophilic substitutions?

Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the -CF₃ group reduces electron density at the 6-position, favoring electrophilic attack at the 4-position. Molecular dynamics (MD) simulations further assess solvent and temperature effects on transition states .

Q. What stabilization methods prevent degradation of this compound under varying pH?

- Acidic Conditions (pH <4) : Use ammonium acetate buffers (pH 4.5–6.5) to prevent protonation of the amino group .

- Basic Conditions (pH >8) : Avoid prolonged exposure to prevent dehydrohalogenation; store in inert atmospheres (N₂/Ar) at -20°C .

- Solid-State Stability : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.